(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol

Catalog No.
S6494122
CAS No.
903904-95-0
M.F
C9H8N2OS
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol

CAS Number

903904-95-0

Product Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C9H8N2OS/c13-6-8-10-11-9(12-8)7-4-2-1-3-5-7/h1-5,13H,6H2

InChI Key

ABLKJQSRTZOZJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CS

(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol is a heterocyclic compound characterized by the presence of a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a thiol group at the 2-position. Its molecular formula is C9H8N2OSC_9H_8N_2OS, and it has a molecular weight of approximately 192.24 g/mol. The compound exhibits unique chemical properties due to the combination of the oxadiazole and thiol functionalities, making it an interesting subject for various chemical and biological studies .

, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: Under specific conditions, the oxadiazole ring may undergo reduction, leading to the formation of related compounds.
  • Substitution Reactions: The presence of the thiol group allows for nucleophilic substitution reactions, which can introduce various substituents into the molecule.

These reactions are significant for modifying the compound's properties and enhancing its biological activity .

(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol has demonstrated notable biological activities:

  • Inhibition of Enzymes: It has been identified as a potent inhibitor of Notum carboxylesterase activity, which plays a role in various cellular signaling pathways. This inhibition can influence processes such as cell growth and differentiation .
  • Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity against certain pathogens, suggesting its usefulness in developing new antimicrobial agents.
  • Antiviral Activity: Research is ongoing to explore its antiviral properties, particularly in relation to viral infections where enzyme inhibition may play a therapeutic role.

The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol can be achieved through several methods:

  • Cyclodehydration of Hydrazines: A common method involves cyclodehydration reactions using N,N'-diacylhydrazines in the presence of dehydrating agents such as phosphorus pentachloride or thionyl chloride. This method can be optimized using microwave-assisted techniques to improve yields and reduce reaction times .
  • Thiol Addition Reactions: The introduction of the thiol group can be performed through nucleophilic addition reactions involving appropriate electrophiles.
  • Functionalization Techniques: Various functionalization strategies can be applied post-synthesis to modify the compound for specific applications in research or industry .

The applications of (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol are diverse:

  • Pharmaceutical Development: Its enzyme inhibitory properties make it a candidate for drug development targeting diseases influenced by Notum activity.
  • Material Science: The compound may find use in creating materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Research Tool: It serves as a valuable reagent in biochemical assays and studies related to cellular signaling pathways.

Interaction studies involving (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol have focused on its binding affinities with various biological targets:

  • Notum Carboxylesterase: Detailed studies have shown that this compound binds effectively to Notum, inhibiting its enzymatic activity and consequently affecting downstream signaling pathways .

These interactions highlight its potential as a lead compound for further development in medicinal chemistry.

Several compounds share structural similarities with (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol. Some notable examples include:

Compound NameStructureUnique Features
5-Phenyl-1,3,4-thiadiazoleContains sulfur instead of oxygenExhibits different biological activities due to sulfur's reactivity
5-(4-methylphenyl)-1,3,4-oxadiazoleSubstituted phenyl ringVaries in electronic properties due to methyl substitution
5-Amino-1,3,4-oxadiazoleContains an amino group at position 5Different reactivity profile and potential for further derivatization

Uniqueness

What sets (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol apart from these compounds is its specific combination of oxadiazole and thiol functionalities. This unique structure contributes to its distinct chemical reactivity and biological activities that are not commonly found in other similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.03573406 g/mol

Monoisotopic Mass

192.03573406 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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